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Compound of Interest

Compound Name:
4-chloro-1H,2H,3H-pyrrolo[2,3-

b]pyridine

CAS No.: 1354454-95-7

Cat. No.: B2898532

Get Quote

Executive Summary
4-Chloro-7-azaindole (CAS 55052-28-3) is a privileged heterocyclic scaffold extensively utilized

in medicinal chemistry, materials science, and agrochemical development[1]. As a bioisostere

of both indole and purine, the 7-azaindole core presents a unique bidentate hydrogen-bonding

motif—acting simultaneously as a hydrogen bond donor (N1-H) and acceptor (N7). This

specific electronic arrangement is highly prized for anchoring small molecules into the ATP-

binding hinge region of kinases[1].

The strategic addition of a chlorine atom at the C4 position fundamentally alters the electronic

landscape of the ring system, transforming it into a versatile electrophilic vector for palladium-

catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2]. This

technical guide provides an authoritative analysis of the compound's physicochemical

properties, structural causality, and field-validated experimental protocols.
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Understanding the macroscopic properties of 4-chloro-7-azaindole is critical for optimizing

reaction conditions, purification strategies, and downstream formulation. The quantitative data

is summarized below:
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Property Value
Causality & Scientific
Significance

CAS Number 55052-28-3

Unique identifier for

procurement and safety

tracking.

Molecular Formula C₇H₅ClN₂
Defines the halogenated

heterocyclic core[1].

Molecular Weight 152.58 g/mol

Low MW leaves an ample

"budget" for extensive

derivatization while adhering to

Lipinski's Rule of 5.

Melting Point 176 – 181 °C

High melting point indicates

strong intermolecular hydrogen

bonding (N1-H to N7) in the

solid crystalline state[1][3].

Density ~1.42 g/cm³

Standard density profile for

halogenated planar

heterocycles[3][4].

XLogP3 1.9

Optimal lipophilicity for cell

membrane permeability

without inducing excessive

hydrophobic toxicity or

aggregation[4].

Topological Polar Surface Area

(TPSA)
28.7 Å²

Excellent for blood-brain

barrier (BBB) penetration;

easily modified to restrict CNS

exposure if desired[4].

pKa (Predicted) ~12.98

The pyrrole N-H is weakly

acidic; requires strong bases

(e.g., NaH or KHMDS) for N-

alkylation[3].
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Structural & Electronic Paradigm
The synthetic utility of 4-chloro-7-azaindole is dictated by the interplay between its two nitrogen

atoms and the C4-chlorine[1].

The Azaindole Core: The substitution of a carbon for a nitrogen at position 7 (compared to a

standard indole) withdraws electron density from the bicyclic system. This makes the pyrrole

ring less susceptible to electrophilic attack but significantly enhances the acidity of the N1

proton. In drug design, the N1-H and N7 lone pair form a bidentate system that perfectly

mimics the interactions of ATP's adenine ring within kinase hinge regions[1].

The C4-Chlorine Vector: The chlorine atom at C4 is highly activated. The electron-

withdrawing nature of the pyridine nitrogen (N7) creates a partial positive charge at the C4

position. Consequently, the C4-Cl bond is primed for Nucleophilic Aromatic Substitution

(SNAr) and cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows

researchers to install diverse functional groups, tuning the molecule's pharmacokinetics and

target selectivity[5].
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Fig 1. Logical relationship of 4-chloro-7-azaindole's functional groups in kinase hinge-binding.
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Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems for characterizing and derivatizing 4-chloro-7-azaindole.

Protocol: Determination of LogP via RP-HPLC
While the theoretical XLogP3 is 1.9[4], empirical validation is required for precise structure-

activity relationship (SAR) modeling. This protocol uses Reversed-Phase High-Performance

Liquid Chromatography (RP-HPLC) to determine the partition coefficient.

Calibration Curve Generation: Prepare 1 mM solutions of 5 reference compounds with

known LogP values (e.g., aniline, toluene, chlorobenzene) in methanol.

Isocratic Elution: Inject the reference standards into an RP-HPLC system (C18 column)

using an isocratic mobile phase (50% Methanol / 50% Water with 0.1% Formic Acid).

Causality: Isocratic elution ensures a constant solvent environment, preventing gradient-

induced shifts in the partition coefficient.

Dead Time Determination: Inject uracil to determine the column dead time ( t0​). Calculate the

capacity factor ( k′ ) for each standard: k′=(tR​−t0​)/t0​.

Sample Analysis: Inject a 1 mM solution of 4-chloro-7-azaindole under identical conditions.

Calculate its k′ .

Data Synthesis & Self-Validation: Plot log(k′) vs. known logP of the standards. Interpolate the

logP of 4-chloro-7-azaindole from the linear regression equation. Validation: An R² > 0.99 for

the calibration curve ensures system suitability.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at
C-4
This protocol details the displacement of the C4-chlorine by a secondary amine, a foundational

reaction in kinase inhibitor synthesis[5].

Reagent Preparation: In a microwave-safe vial, dissolve 4-chloro-7-azaindole (1.0 equiv,

e.g., 100 mg) and the target amine (1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP)
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(2 mL)[5].

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[5]. Causality: DIPEA acts

as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction,

preventing the protonation and subsequent deactivation of the nucleophilic amine.

Thermal Activation: Seal the vial and heat via microwave irradiation at 120 °C for 45-60

minutes. Causality: Microwave heating provides uniform, rapid thermal energy, overcoming

the high activation barrier of the SNAr reaction at the sterically hindered C4 position[2].

LC-MS Monitoring & Self-Validation: Sample 5 µL of the reaction mixture, dilute in methanol,

and analyze via LC-MS. Validation: The reaction is deemed complete when the starting

material mass ( m/z 153 for [M+H]+) is entirely depleted, and the product mass is dominant.

Purification: Dilute the mixture with ethyl acetate, wash with brine (3x) to remove NMP and

DIPEA, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel,

Dichloromethane/Methanol gradient).

Fig 2. Experimental workflow for SNAr derivatization of 4-chloro-7-azaindole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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